![molecular formula C23H16N2OS B3915989 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile](/img/structure/B3915989.png)
2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile
説明
2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have a range of biological activities. BTA-EG6 has been found to be particularly effective in inhibiting the activity of a family of enzymes known as the bromodomain and extraterminal (BET) proteins. In
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile involves its binding to the bromodomains of BET proteins. This binding prevents the interaction of BET proteins with acetylated lysine residues on histone proteins, which are important for the regulation of gene expression. By inhibiting the activity of BET proteins, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile can affect the expression of a large number of genes, leading to changes in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. In cellular studies, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the expression of inflammatory cytokines in immune cells. In animal studies, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been found to reduce the growth of tumors and improve survival in cancer models. It has also been shown to have anti-inflammatory effects in models of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile in lab experiments is its specificity for BET proteins. Unlike other inhibitors that target a range of proteins, 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile specifically targets the bromodomains of BET proteins. This specificity allows researchers to study the role of BET proteins in cellular processes without affecting other proteins. However, one limitation of 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve complete inhibition of BET proteins in some experiments.
将来の方向性
There are several future directions for research involving 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile. One area of interest is the development of more potent and selective BET inhibitors. This could lead to the development of new therapies for cancer and inflammatory disorders. Another area of research is the identification of new cellular processes that are regulated by BET proteins. This could lead to a better understanding of the role of BET proteins in disease and the development of new therapeutic targets. Finally, the use of 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile in combination with other therapies is an area of interest. Combining 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile with other inhibitors or chemotherapeutic agents could lead to improved outcomes in cancer treatment.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been widely used in scientific research as a tool to study the function of BET proteins. BET proteins are involved in the regulation of gene expression and have been implicated in a range of diseases, including cancer and inflammatory disorders. 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been shown to inhibit the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. 2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile has been used to study the role of BET proteins in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c24-15-19(23-25-21-11-4-5-12-22(21)27-23)13-18-9-6-10-20(14-18)26-16-17-7-2-1-3-8-17/h1-14H,16H2/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTVFMYSQMOFIL-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



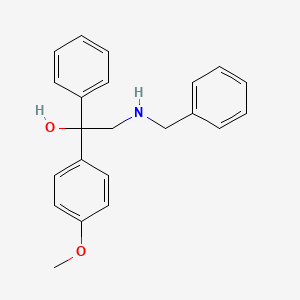
![2-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3915916.png)
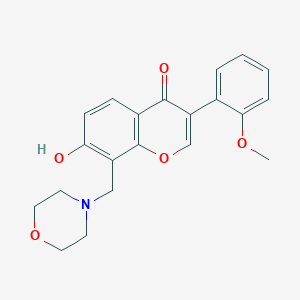
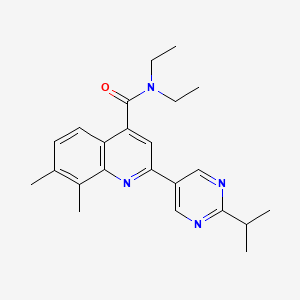
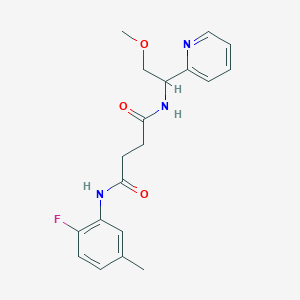
![N-[2-(acetylamino)phenyl]-2-{[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}acetamide](/img/structure/B3915977.png)
![4-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3915983.png)

![3-bromo-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B3916007.png)
![2-(2,4-dichlorophenoxy)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916009.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916014.png)
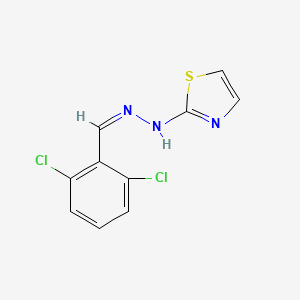
![4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916030.png)
